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Compound of Interest

Compound Name: Ozagrel methyl ester

CAS No.:
78712-43-3; 866157-50-8;

956932-46-0

Cat. No.: B2981526 Get Quote

An In-Depth Technical Guide to Ozagrel Methyl Ester (CAS 866157-50-8): Synthesis,

Characterization, and Application in Pharmaceutical Analysis

Executive Summary
Ozagrel methyl ester (CAS 866157-50-8) is a critical chemical entity intrinsically linked to the

potent antiplatelet agent, Ozagrel.[1][2] While not an active pharmaceutical ingredient (API)

itself, it holds a dual identity of paramount importance for researchers and drug development

professionals: it is a key synthetic intermediate in the manufacturing of Ozagrel and a certified

pharmaceutical reference standard for analytical quality control.[1][3][4] This guide provides a

comprehensive technical overview of Ozagrel methyl ester, elucidating its physicochemical

properties, detailing its synthesis and subsequent conversion to Ozagrel, and outlining its

application in robust analytical methodologies. The narrative is grounded in the causality of

chemical principles and experimental design, offering field-proven insights for its practical

application.

Context: The Significance of Ozagrel and the
Thromboxane Pathway
To appreciate the role of Ozagrel methyl ester, one must first understand the pharmacological

significance of its parent compound, Ozagrel. Ozagrel is a highly selective inhibitor of
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thromboxane A2 (TXA2) synthase, a critical enzyme in the arachidonic acid cascade.[2][5][6]

TXA2 is a potent mediator of platelet aggregation and vasoconstriction.[6][7] By selectively

inhibiting its synthesis, Ozagrel effectively reduces the formation of pathological thrombi,

making it a valuable therapeutic agent for conditions like ischemic stroke and bronchial asthma.

[6][7][8]

The mechanism of Ozagrel offers a distinct therapeutic advantage. By blocking TXA2 synthase,

the precursor prostaglandin H2 (PGH2) is redirected towards the synthesis of prostacyclin

(PGI2), a potent vasodilator and inhibitor of platelet aggregation.[5][6][9] This dual action—

decreasing pro-thrombotic TXA2 while increasing anti-thrombotic PGI2—underpins Ozagrel's

efficacy.[9] The synthesis and purification of such a targeted API necessitate high-purity

intermediates and reference standards, a role fulfilled by Ozagrel methyl ester.
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Caption: Generalized synthetic pathway for Ozagrel via Ozagrel methyl ester.

Experimental Protocol: Synthesis and Hydrolysis
The following protocol is a representative synthesis, synthesized from established chemical

principles and literature precedents. [2][4][6][10] Step 1: Benzylic Bromination of Methyl p-

methylcinnamate
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Rationale: This step activates the benzylic position for subsequent nucleophilic substitution

by imidazole. N-Bromosuccinimide (NBS) is the classic reagent for this free-radical

halogenation, and a radical initiator like benzoyl peroxide is required to start the reaction.

[2]2. Procedure:

Charge a reaction vessel with methyl p-methylcinnamate and a suitable solvent (e.g., ethyl

acetate). [4] * Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl

peroxide (0.05 eq.).

Heat the mixture to reflux (approx. 77°C for ethyl acetate) for 6-8 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC) or HPLC.

Cool the reaction mixture. The succinimide byproduct will precipitate and can be removed

by filtration.

The filtrate, containing methyl 4-(bromomethyl)cinnamate, is concentrated under reduced

pressure. The crude product can be purified by crystallization from a solvent like ethanol.

[4] Step 2: Imidazole Alkylation to form Ozagrel Methyl Ester

Rationale: Imidazole acts as a nucleophile, displacing the bromide to form the C-N bond,

completing the core structure. A weak base like potassium carbonate is used to neutralize

the HBr formed during the reaction.

Procedure:

Dissolve methyl 4-(bromomethyl)cinnamate in a polar aprotic solvent like acetonitrile.

Add imidazole (1.2 eq.) and potassium carbonate (1.5 eq.) to the solution.

Stir the mixture at room temperature for 12-18 hours, again monitoring for completion.

Filter off the inorganic salts.

Concentrate the filtrate under reduced pressure to yield crude Ozagrel methyl ester.
Purification is typically achieved via silica gel column chromatography.

Step 3: Saponification to Ozagrel
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Rationale: The final step is the hydrolysis of the methyl ester to the biologically active

carboxylic acid. This is a standard base-catalyzed saponification. [2][4]2. Procedure:

Dissolve the purified Ozagrel methyl ester in a mixture of methanol and water.

Add an aqueous solution of sodium hydroxide (e.g., 20-40%, 2.0 eq.). [4] * Heat the

mixture to 50-70°C for 1-1.5 hours. [4] * Cool the reaction to room temperature.

Carefully neutralize the mixture with hydrochloric acid to a pH of approximately 5. This

protonates the carboxylate, causing the free acid, Ozagrel, to precipitate. [4] * Collect the

solid product by filtration, wash with water, and dry under vacuum to yield pure Ozagrel.

Application as an Analytical Reference Standard
The quality of any pharmaceutical product is ensured by rigorous analytical testing. Ozagrel
methyl ester, produced under stringent quality management systems, serves as a high-purity

reference standard for this purpose. [1]Its primary applications include:

Method Development & Validation: Establishing and validating new analytical methods (e.g.,

HPLC, LC-MS) for quantifying Ozagrel and its related substances. [1]* Routine Quality

Control: Used as a calibrator or control in the routine analysis of API and finished drug

product batches. [1]* Impurity Profiling: As a known potential impurity (from incomplete

hydrolysis), it is essential for identifying and quantifying trace levels in the final Ozagrel

product. [1][3]

Protocol: LC-MS/MS Quantification of Ozagrel using its
Methyl Ester as an Internal Standard
This protocol describes a self-validating system for quantifying Ozagrel in a biological matrix

(e.g., plasma), using Ozagrel methyl ester as a related but distinct internal standard (IS). The

use of a stable-isotope-labeled Ozagrel would be ideal, but in its absence, a structurally similar

compound like the methyl ester is a logical choice, co-eluting closely and exhibiting similar

ionization behavior.
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Caption: Workflow for bioanalytical quantification using LC-MS/MS.
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1. Sample Preparation (Protein Precipitation)

Rationale: This is a rapid and effective method to remove the bulk of proteins from plasma,

which would otherwise interfere with the analysis and foul the LC column. [11][12]2.

Procedure:

To 50 µL of thawed plasma sample in a microcentrifuge tube, add 150 µL of ice-cold

acetonitrile containing the internal standard, Ozagrel methyl ester, at a known

concentration (e.g., 50 ng/mL). [12] * Vortex vigorously for 1 minute to ensure complete

protein precipitation.

Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins. [12] * Carefully

transfer the supernatant to a clean tube.

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with

0.1% formic acid). [12] 2. LC-MS/MS Instrumental Conditions

Rationale: Liquid chromatography separates the analyte and IS from other matrix

components. Tandem mass spectrometry provides highly selective and sensitive detection

using Multiple Reaction Monitoring (MRM). [11]2. Representative Parameters:
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Parameter Setting Source(s)

LC Column
C18 Column (e.g., 2.1 x 100

mm, 1.9 µm)
[13]

Mobile Phase

A: 0.1% Formic Acid in

WaterB: Methanol or

Acetonitrile

[13]

Gradient
Gradient elution for optimal

separation
[13]

Flow Rate 0.2 - 0.4 mL/min [13]

Ionization Mode
Electrospray Ionization (ESI),

Positive
[11]

Scan Mode
Multiple Reaction Monitoring

(MRM)
[11]

MRM Transitions

Ozagrel: [To be determined

empirically, e.g., m/z 229.1 ->

161.1]Ozagrel Methyl Ester:

[To be determined empirically,

e.g., m/z 243.1 -> 161.1]

[14]

Source Temp. 150 °C [11]

Desolvation Temp. 400 °C [11]

3. Data Analysis

Rationale: By calculating the ratio of the analyte peak area to the IS peak area, variations

from sample injection volume and matrix effects are minimized, leading to highly accurate

and precise quantification.

Procedure:

Generate a calibration curve by preparing standards of known Ozagrel concentrations in

blank plasma and processing them as described above.
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Plot the peak area ratio (Ozagrel/Ozagrel Methyl Ester) against the nominal

concentration of Ozagrel.

Apply a linear regression to the calibration curve.

Calculate the concentration of Ozagrel in unknown samples by interpolating their

measured peak area ratios from the calibration curve.

Conclusion
Ozagrel methyl ester, CAS 866157-50-8, represents a cornerstone compound in the world of

the anti-thrombotic agent Ozagrel. Its identity as both a crucial synthetic intermediate and a

high-purity analytical standard makes it indispensable for drug development, manufacturing,

and quality assurance. A thorough understanding of its synthesis allows for process

optimization and impurity control, while its correct application as a reference standard ensures

the safety and efficacy of the final Ozagrel product delivered to patients. This guide provides

the foundational technical knowledge for scientists and researchers to confidently work with

this important molecule.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2981526#cas-866157-50-8-ozagrel-methyl-ester-
technical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b2981526#cas-866157-50-8-ozagrel-methyl-ester-technical-data
https://www.benchchem.com/product/b2981526#cas-866157-50-8-ozagrel-methyl-ester-technical-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2981526?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2981526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

